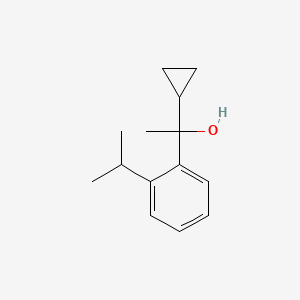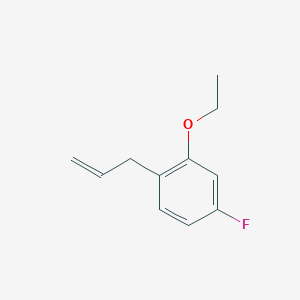
2-(3,4,5-Trifluorophenyl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trifluorophenyl)ethanethiol is an organosulfur compound characterized by the presence of a trifluorophenyl group attached to an ethanethiol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)ethanethiol typically involves the reaction of 3,4,5-trifluorophenylacetic acid with thiolating agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide to introduce the thiol group. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trifluorophenyl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Addition: The thiol group can add to alkenes or alkynes to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Halogenating agents such as bromine or chlorine.
Addition: Catalysts such as palladium or platinum.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Halogenated derivatives.
Addition: Thioethers.
Aplicaciones Científicas De Investigación
2-(3,4,5-Trifluorophenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trifluorophenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity or protein function. The trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4,5-Trifluorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(3,4,5-Trifluorophenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.
2-(3,4,5-Trifluorophenyl)ethylamine: Features an amine group instead of a thiol group.
Uniqueness
2-(3,4,5-Trifluorophenyl)ethanethiol is unique due to the presence of both a trifluorophenyl group and a thiol group, which imparts distinct chemical reactivity and potential applications. The trifluorophenyl group enhances the compound’s stability and lipophilicity, while the thiol group provides a reactive site for various chemical transformations.
Propiedades
IUPAC Name |
2-(3,4,5-trifluorophenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEYJOBIBNYKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(N-Methylcyclohexylamino)methyl]thiophenol](/img/structure/B7996488.png)







